molecular formula C34H26FIN2 B12362393 Mito-DK

Mito-DK

Cat. No.: B12362393
M. Wt: 608.5 g/mol
InChI Key: MRBKTCWWYHJNPV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mito-DK is a small-molecule fluorescent dye known for its high photostability, low cytotoxicity, and excellent mitochondria-targeting properties. It is primarily used for real-time tracking and multidimensional assessment of mitochondria-related pyroptosis in cancer cells .

Preparation Methods

The synthesis of Mito-DK involves several steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale organic synthesis and purification processes to ensure high purity and consistency .

Chemical Reactions Analysis

Mito-DK undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, altering its fluorescence properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its targeting capabilities. Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. .

Scientific Research Applications

Mito-DK has a wide range of scientific research applications, including:

Mechanism of Action

Mito-DK exerts its effects by targeting mitochondria and responding to changes in mitochondrial polarity and mtDNA. Its unique structure allows it to selectively accumulate in mitochondria, where it can fluoresce in response to specific mitochondrial conditions. This fluorescence enables researchers to visualize and track mitochondrial changes in real-time. The molecular targets and pathways involved include mitochondrial membranes and mtDNA .

Properties

Molecular Formula

C34H26FIN2

Molecular Weight

608.5 g/mol

IUPAC Name

9-ethyl-3-[2-(4-fluorophenyl)ethynyl]-6-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]carbazole;iodide

InChI

InChI=1S/C34H26FN2.HI/c1-3-37-33-18-13-25(9-8-24-11-16-28(35)17-12-24)22-30(33)31-23-26(14-19-34(31)37)10-15-27-20-21-36(2)32-7-5-4-6-29(27)32;/h4-7,10-23H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

MRBKTCWWYHJNPV-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=C/C3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-]

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=[N+](C4=CC=CC=C34)C)C5=C1C=CC(=C5)C#CC6=CC=C(C=C6)F.[I-]

Origin of Product

United States

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